molecular formula C22H20N2O3S B3969178 4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide

4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide

Cat. No. B3969178
M. Wt: 392.5 g/mol
InChI Key: PRPMRIQALGHNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research as a tool to study the mechanism of action of various biochemical pathways and physiological processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide involves the formation of a covalent bond between the thiol group of the target molecule and the phenylthio moiety of the compound. This covalent bond formation results in a change in the fluorescence properties of the compound, which can be detected using various spectroscopic techniques. In the case of HDAC inhibition, the compound binds to the active site of the enzyme and prevents the deacetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target molecule or enzyme being studied. In the case of thiol-containing molecules, the compound can be used to detect the presence of these molecules in biological samples. In the case of HDAC inhibition, the compound can be used to study the role of HDACs in regulating gene expression and to develop novel therapies for various diseases such as cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide in lab experiments is its high sensitivity and specificity for thiol-containing molecules and HDACs. This makes it a valuable tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.

Future Directions

There are several future directions for the use of 4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide in scientific research. One potential direction is the development of novel fluorescent probes based on this compound for the detection of other biomolecules such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). Another potential direction is the use of this compound in the development of novel HDAC inhibitors for the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biochemical pathways and physiological processes in scientific research. Its high sensitivity and specificity for thiol-containing molecules and HDACs make it a valuable tool for developing novel therapies for various diseases. However, its potential toxicity should be taken into consideration when interpreting the results obtained in lab experiments.

Scientific Research Applications

4-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide is widely used in scientific research as a tool to study the mechanism of action of various biochemical pathways and physiological processes. It is commonly used as a fluorescent probe to detect the presence of thiol-containing molecules such as glutathione and cysteine. It is also used as an inhibitor of various enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression.

properties

IUPAC Name

4-methyl-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-15-8-10-18(13-21(15)24(26)27)22(25)23-20-11-9-17(12-16(20)2)14-28-19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPMRIQALGHNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CSC3=CC=CC=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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